ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves interactions with various molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to specific receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared to other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Often studied for their potential medicinal properties.
Thiophene derivatives: Widely used in materials science and organic electronics. The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C24H22N2O7S |
---|---|
Molecular Weight |
482.5g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-24(29)19-13(2)20(22(28)25-15-6-8-16(30-3)9-7-15)34-23(19)26-21(27)14-5-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
GIYSDABPVNIQTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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